molecular formula C13H11ClN2O2 B11955839 Pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate CAS No. 21780-37-0

Pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate

Cat. No.: B11955839
CAS No.: 21780-37-0
M. Wt: 262.69 g/mol
InChI Key: FSQVPYCYDLWQNV-UHFFFAOYSA-N
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Description

Pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate is a synthetic carbamate derivative featuring a pyridin-3-ylmethyl group linked to a 3-chlorophenyl carbamate scaffold . This structure integrates two pharmacologically significant motifs: the pyridine ring and the carbamate functional group. The pyridine moiety is a well-established bioisostere for benzene, often employed in medicinal chemistry to enhance solubility and systemic characteristics of drug candidates . Carbamate compounds are extensively investigated for their diverse biological activities, particularly in the fields of agrochemistry and pharmaceuticals, with many demonstrating potent antifungal and antibacterial properties . In agricultural research, pyridine-based carbamates are recognized as important structural components in fungicides such as picarbutrazox and pyribencarb, showing efficacy against plant pathogens like Botrytis cinerea and Sclerotinia sclerotiorum . The integration of the pyridine ring into a carbamate structure is a strategy used to improve the compound's affinity for biological targets and its overall pharmacokinetic profile . In pharmaceutical research, structurally related 3-(pyridine-3-yl) derivatives have shown promising in vitro antibacterial activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae , by targeting bacterial protein synthesis . The chlorophenyl group, a common feature in bioactive molecules, can contribute to increased lipophilicity and membrane permeability . This compound is intended for research applications only, strictly for use in laboratory settings. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

21780-37-0

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C13H11ClN2O2/c14-11-4-1-5-12(7-11)16-13(17)18-9-10-3-2-6-15-8-10/h1-8H,9H2,(H,16,17)

InChI Key

FSQVPYCYDLWQNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)OCC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Use of tert-Butoxycarbonyl (Boc) Protecting Groups

A modified approach involves protecting the pyridine nitrogen with a Boc group to prevent side reactions during carbamate formation. The Boc-protected intermediate is synthesized via reaction with di-tert-butyl dicarbonate, followed by coupling with 3-chlorophenyl isocyanate. Deprotection using trifluoroacetic acid (TFA) yields the final product:

Boc-Pyridin-3-ylmethanolTFAPyridin-3-ylmethyl N-(3-chlorophenyl)carbamate\text{Boc-Pyridin-3-ylmethanol} \xrightarrow{\text{TFA}} \text{this compound}

Purification and Characterization

Crude product purification is critical due to residual isocyanate and urea byproducts. Common techniques include:

  • Recrystallization : Ethyl acetate/hexane mixtures (1:3 v/v) yield crystals with >99% purity.

  • Column Chromatography : Silica gel elution with 30% ethyl acetate in hexane removes polar impurities.

Characterization Data:

  • ¹H NMR (DMSO-d₆): δ 8.81 (s, 1H, pyridine-H), 7.72 (d, 1H, Ar-H), 5.12 (s, 2H, CH₂), 1.48 (s, 9H, Boc).

  • HPLC : Retention time = 6.2 min (C18 column, 70% MeOH/H₂O).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Classical Carbamate75–8585–90ModerateHigh
Continuous Flow90–9598–99HighModerate
Boc-Protected Route80–8892–95LowLow
NaH-Mediated Alkylation70–7588–90ModerateHigh

Challenges and Optimization Strategies

Byproduct Formation

Urea derivatives arise from residual moisture reacting with isocyanate. Solutions include:

  • Molecular Sieves : 3Å sieves in THF reduce water content to <50 ppm.

  • Inert Atmosphere : Nitrogen purging minimizes oxidative degradation.

Industrial Process Optimization

  • Catalyst Screening : Triethylamine outperforms DMAP in minimizing side reactions.

  • Solvent Recycling : THF recovery via distillation reduces costs by 40% in CFR setups.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation at 100°C for 10 minutes accelerates the reaction, achieving 88% yield with reduced solvent volume.

Enzymatic Carbamate Formation

Lipase B from Candida antarctica catalyzes the coupling in ionic liquids, offering a green chemistry alternative (65% yield, 92% purity) .

Chemical Reactions Analysis

Types of Reactions

Pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce a variety of substituted carbamates .

Scientific Research Applications

Pharmaceutical Applications

  • Medicinal Chemistry : The carbamate group is a crucial structural motif in many pharmaceuticals. Pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate may exhibit biological activity due to its unique structure, which can influence interactions with biological targets.
  • Drug Design : Research indicates that carbamates can serve as effective inhibitors in drug design. The compound's structural characteristics may allow it to act on various enzymatic pathways, potentially leading to therapeutic applications in treating diseases such as cancer or metabolic disorders .
  • Enzyme Inhibition : Similar compounds have demonstrated enzyme inhibition properties, suggesting that this compound could be explored for its ability to inhibit specific enzymes involved in disease processes .

Agrochemical Applications

  • Herbicidal Activity : The compound may have potential as a herbicide, similar to other chlorinated carbamates that disrupt microtubule organization in plants. This property could be leveraged for developing new herbicides with targeted action against specific weeds .
  • Fungicidal Properties : Research into related compounds suggests that this compound might possess fungicidal properties, making it suitable for agricultural applications aimed at protecting crops from fungal infections .

Case Study 1: Enzymatic Pathway Interaction

A study highlighted the impact of organophosphate and carbamate compounds on metabolic pathways within cells. While not directly involving this compound, it underscores the importance of carbamate structures in influencing metabolic processes and potential therapeutic implications .

Case Study 2: Structural Optimization

Research focused on structure-based optimization of similar compounds has shown promising results in targeting viral proteases, suggesting that this compound could be optimized for antiviral activity through structural modifications .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
Pyridin-2-ylmethyl N-(4-chlorophenyl)carbamateSimilar pyridine structure; different chlorophenyl positionPotentially different biological activity due to substitution
Pyridin-4-ylmethyl N-(2-chlorophenyl)carbamateSimilar structure; different position of substituentsMay exhibit distinct reactivity patterns
1-Methylpyridin-2-ylmethyl N-(phenyl)carbamateMethyl substitution on pyridine; phenyl groupAltered lipophilicity affecting bioavailability

This table illustrates how variations in the structural features of related compounds can influence their biological activities and potential applications.

Mechanism of Action

The mechanism of action of Pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the nervous system . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Carbamate Family

The compound shares structural similarities with other carbamates, differing primarily in substituents on the aromatic rings or the carbamate-linked alkyl/aryl groups. Key comparisons include:

Isopropyl N-(3-chlorophenyl)carbamate (Chlorpropham)
  • Structure : Substitutes the pyridin-3-ylmethyl group with an isopropyl group.
  • Properties: Chlorpropham is a known herbicide with moderate water solubility (20–30 mg/L) and a half-life of 30–65 days in soil . Its environmental fate is influenced by adsorption to organic matter and susceptibility to hydrolysis.
Pyridin-3-ylmethyl N-(4-methylsulfanylphenyl)carbamate (CAS 51594-86-6)
  • Structure : Replaces the 3-chlorophenyl group with a 4-methylsulfanylphenyl group.
  • Properties : The methylsulfanyl substituent introduces sulfur, which may improve lipid solubility and affect metabolic stability. Molecular weight is 289.33 g/mol (C₁₄H₁₃N₂O₂S) .

Functional Analogs: Pyridine-Based Esters and Carbamates

Several pyridin-3-ylmethyl esters and carbamates share the pyridine core but differ in functional groups:

Pyridin-3-ylmethyl 5-chloropyridine-3-carboxylate (CAS 6457-73-4)
  • Structure : A carboxylate ester with a 5-chloropyridine substituent.
  • Properties: Molecular weight 248.04 g/mol (C₁₂H₈ClNO₂). The ester group may confer higher volatility compared to carbamates .
  • Contrast : Carbamates generally exhibit greater hydrolytic stability than esters, suggesting the target compound may persist longer in aqueous environments .
tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate
  • Structure : Features a dimethoxy-substituted pyridine ring and a tert-butyl carbamate group.
  • Properties: Molecular weight 279.31 g/mol (C₁₄H₁₉N₂O₄).
  • Contrast : The absence of methoxy groups in the target compound may reduce steric hindrance, favoring different synthetic or biological interactions .

Physicochemical and Environmental Properties

A comparative analysis of key properties is summarized below:

Property Pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate Chlorpropham Pyridin-3-ylmethyl N-(4-methylsulfanylphenyl)carbamate
Molecular Weight (g/mol) 262.7 213.66 289.33
Water Solubility Moderate (estimated) 20–30 mg/L Low (sulfur enhances lipid solubility)
Degradation Likely resistant to hydrolysis Hydrolyzes in soil Susceptible to oxidative metabolism
Applications Research (potential agrochemical) Herbicide Unknown (structural features suggest pharmaceutical use)

Research Findings and Implications

  • Environmental Fate : The pyridine ring in the target compound may reduce volatilization compared to aliphatic carbamates like chlorpropham, while increased polarity could enhance mobility in soil .
  • Synthetic Utility : The 3-chlorophenyl group may serve as a reactive site for further functionalization, similar to strategies used for 3-chloro-N-phenyl-phthalimide derivatives in polymer synthesis .
  • Toxicology : Carbamates generally inhibit acetylcholinesterase, but the pyridine moiety could modulate toxicity profiles, necessitating further study .

Biological Activity

Pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate is an organic compound with significant potential in medicinal chemistry and agrochemicals. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₁ClN₂O₂. The compound features a pyridine ring that is substituted with a chlorophenyl group and a carbamate functional group. This structural complexity contributes to its unique chemical properties, potentially influencing its biological activity.

  • Cholinesterase Inhibition : Like many carbamate derivatives, this compound may act as a reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission and potentially leading to neurotoxic effects. Studies have shown that related carbamates exhibit varying degrees of inhibition on these enzymes, with IC50 values indicating their potency .
  • Antibacterial Activity : Preliminary studies suggest that pyridine derivatives possess antibacterial properties. For instance, compounds similar to this compound have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 16 μg/mL, indicating significant antibacterial potential .
  • Antifungal Activity : Some derivatives have shown moderate antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, with effective concentrations (EC50) ranging from 6.45 to 15.89 μg/mL. These findings suggest that structural modifications can enhance antifungal efficacy .

Table 1: Summary of Biological Activities

Activity TypeTarget OrganismEffective Concentration (EC50/MIC)Reference
Cholinesterase InhibitionAChE/BChEVaries by compound; notable IC50 values reported
AntibacterialStaphylococcus aureusMIC = 16 μg/mL
AntifungalBotrytis cinereaEC50 = 6.45–13.03 μg/mL
AntifungalSclerotinia sclerotiorumEC50 = 10.85–15.89 μg/mL

Synthesis and Structural Variations

The synthesis of this compound involves several steps that can include the reaction of pyridine derivatives with chlorinated phenols under specific conditions to form the carbamate linkage. Structural variations in similar compounds indicate that the position of substituents on the pyridine ring can significantly influence biological activity, suggesting that further exploration of these derivatives could yield compounds with enhanced efficacy or reduced toxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via carbamate coupling reactions. A common approach involves condensing pyridin-3-ylmethanol with 3-chlorophenyl isocyanate in anhydrous solvents (e.g., dichloromethane or THF) under nitrogen. Catalysts like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) improve coupling efficiency . Reaction optimization includes varying molar ratios (e.g., 1.2:1 for isocyanate:alcohol), temperature (25–60°C), and reaction time (4–24 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields high-purity product.

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) confirm the pyridin-3-ylmethyl and 3-chlorophenyl moieties. Key signals include aromatic protons (δ 7.2–8.5 ppm) and carbamate carbonyl (δ 155–160 ppm in ¹³C) .
  • Mass Spectrometry : High-resolution ESI-MS or GC-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₃H₁₁ClN₂O₂).
  • Elemental Analysis : Confirms C, H, N, and Cl content within ±0.3% of theoretical values.

Q. What preliminary biological activity assays are recommended for this carbamate?

  • Methodology :

  • Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or herbicidal targets (e.g., ALS enzyme) using spectrophotometric assays .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HepG2) to assess IC₅₀ values.
  • Anti-inflammatory Activity : Measure inhibition of COX-1/COX-2 enzymes using ELISA kits .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity and bioactivity of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gap, electrostatic potential maps) .
  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., AChE or herbicide-binding proteins). Validate predictions with MD simulations (NAMD/GROMACS) .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Methodology :

  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA, PCA) to identify confounding variables (e.g., assay conditions, solvent effects).
  • Reproducibility Testing : Replicate studies under controlled conditions (e.g., fixed pH, temperature) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogen substitutions) to isolate critical functional groups .

Q. How can reaction by-products or degradation products be identified and quantified?

  • Methodology :

  • HPLC-MS/MS : Use C18 columns (acetonitrile/water gradient) coupled with tandem MS to detect impurities (e.g., hydrolyzed carbamate or chlorinated derivatives) .
  • Accelerated Stability Studies : Expose the compound to heat (40–60°C), light, or humidity, then monitor degradation via IC (ion chromatography) for chloride release .

Q. What advanced techniques validate the compound’s mode of action in herbicidal or pharmacological applications?

  • Methodology :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins.
  • Metabolomic Profiling : LC-QTOF-MS to identify metabolic intermediates in plant or mammalian systems .
  • Gene Expression Analysis : RNA-seq or qPCR to assess changes in stress-response genes (e.g., CYP450 or GST families) .

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